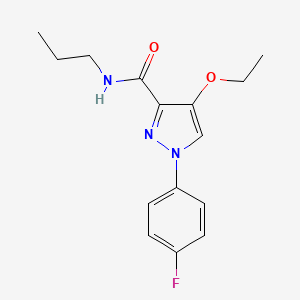

4-ethoxy-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

4-ethoxy-1-(4-fluorophenyl)-N-propylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O2/c1-3-9-17-15(20)14-13(21-4-2)10-19(18-14)12-7-5-11(16)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPBXIORXSSBJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=NN(C=C1OCC)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazole core. One common method is the reaction of hydrazine with a β-diketone to form the pyrazole ring, followed by subsequent functionalization to introduce the ethoxy, fluorophenyl, and propylamide groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form an ethyl ester.

Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) and iron(III) chloride (FeCl₃).

Major Products Formed:

Oxidation: Ethyl ester derivatives.

Reduction: Pyrazoline derivatives.

Substitution: Brominated or chlorinated derivatives of the fluorophenyl group.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. 4-Ethoxy-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide has been investigated for its potential antibacterial and antifungal activities. Pyrazoles are known to target various microbial pathways, making them valuable in developing new antimicrobial agents.

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects, similar to other members of the pyrazole class. Studies suggest that pyrazolecarboxamides can inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases.

Cancer Research

Emerging studies show potential applications in cancer therapy. The structural features of this compound may allow it to interact with specific cancer cell signaling pathways, although detailed mechanisms remain under investigation .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Ethoxy-1-(4-fluorophenyl)-N-cyclohexyl-1H-pyrazole-3-carboxamide | Structure | Contains cyclohexyl group; different pharmacological profile |

| 5-Fluoro-N-cyclopropylpyrazole Carboxamide | Structure | Features cyclopropyl group; distinct binding characteristics |

This table highlights how variations in substituent groups can influence biological activity and pharmacokinetics.

Case Studies

Several studies have explored the efficacy of pyrazole derivatives in clinical settings:

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated various pyrazole derivatives, including this compound, demonstrating significant activity against resistant bacterial strains .

Case Study 2: Inflammation Models

In vitro assays using macrophage cell lines showed that this compound effectively reduced inflammatory markers, suggesting its potential use in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism by which 4-ethoxy-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may bind to specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Thiazole-Pyrazole Hybrids

describes two isostructural thiazole derivatives (compounds 4 and 5 ) featuring fluorophenyl and pyrazole-triazole moieties. Key comparisons include:

- Core Structure : The target compound’s pyrazole-3-carboxamide core differs from the thiazole-pyrazole-triazole hybrid in compounds 4 and 5, which incorporate a thiazole ring linked to a dihydropyrazole and triazole .

- Conformation: Single-crystal diffraction reveals that compounds 4 and 5 exhibit partial nonplanarity due to perpendicular orientation of one fluorophenyl group, a feature also observed in porphyrins with fluorophenyl substituents . This contrasts with planar geometries seen in naphtho-annulated porphyrins lacking fluorophenyl groups .

Implications: Nonplanar conformations may enhance solubility or enable selective binding to sterically constrained active sites, though this requires experimental validation.

Pharmacological Analogues: MET Kinase Inhibitors

The MET kinase inhibitor BMS-777607 shares structural motifs with the target compound, including a 4-fluorophenyl group and ethoxy substituent, but features a dihydropyridine-3-carboxamide core instead of pyrazole . Key distinctions:

- Selectivity: BMS-777607 selectively inhibits MET, RON, and Tyro3 kinases, with IC₅₀ values in the nanomolar range . The pyrazole core of the target compound may alter selectivity due to differences in hydrogen-bonding capacity and steric bulk.

- Bioavailability : The dihydropyridine core in BMS-777607 contributes to oral efficacy, whereas pyrazole derivatives often require optimization for pharmacokinetic properties .

Another MET inhibitor, LY2801653, exhibits multi-kinase activity but lacks structural overlap with the target compound, highlighting the diversity of scaffolds in kinase inhibitor design .

Research Findings and Implications

- Steric Effects: The 4-fluorophenyl group in the target compound likely induces nonplanar conformations, analogous to observations in porphyrins and thiazole derivatives . This could enhance target specificity by reducing off-target interactions.

- Synthetic Feasibility : High yields reported for thiazole derivatives () suggest that similar strategies (e.g., DMF crystallization) could optimize the target compound’s synthesis .

Biological Activity

4-Ethoxy-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide, a member of the pyrazole class, has garnered attention due to its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

Chemical Formula and Characteristics:

- Molecular Formula: CHFNO

- Molecular Weight: 291.32 g/mol

- CAS Number: 1209286-89-4

The compound consists of an ethoxy group, a fluorophenyl moiety, and a propyl substituent attached to a pyrazole ring. The presence of the fluorine atom is significant as it can enhance the compound's binding affinity and metabolic stability, which are crucial for its biological activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have shown that this compound exhibits significant activity against various pathogens:

- Minimum Inhibitory Concentration (MIC): The compound's MIC values against tested bacteria are reported to be low, indicating potent antimicrobial effects.

- Mechanism of Action: While specific mechanisms for this compound are yet to be fully elucidated, similar pyrazole derivatives have demonstrated bactericidal and fungicidal properties through disruption of microbial cell membranes or inhibition of critical metabolic pathways .

Anti-inflammatory Properties

Pyrazole derivatives are also known for their anti-inflammatory activities. Research indicates that compounds in this class can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Dexamethasone | 76% (1 µM) | 86% (1 µM) |

| 4-Ethoxy-Pyrazole | 61–85% (10 µM) | 76–93% (10 µM) |

These results suggest that this compound may possess comparable anti-inflammatory efficacy to established drugs like dexamethasone .

Case Studies

-

In Vitro Study on Antimicrobial Activity:

A study evaluated several pyrazole derivatives, including this compound. The results indicated strong inhibition against Staphylococcus aureus and Escherichia coli, with observed MIC values ranging from 0.22 to 0.25 µg/mL for the most active derivatives . -

Anti-inflammatory Effects:

In an experimental model using carrageenan-induced edema in rats, compounds similar to 4-ethoxy-pyrazole showed significant reductions in paw swelling, suggesting effective anti-inflammatory properties comparable to ibuprofen .

Q & A

Q. What are the established synthetic routes for 4-ethoxy-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step protocols starting from substituted pyrazole precursors. For example, analogous pyrazole-3-carboxamides are synthesized via condensation reactions between acyl chlorides and amines under reflux conditions . Key intermediates include:

- 4-Fluorophenyl-substituted pyrazole cores : Formed via cyclocondensation of hydrazines with β-keto esters or acrylates .

- N-propyl carboxamide linkage : Introduced via coupling of the pyrazole-3-carbonyl chloride with n-propylamine in anhydrous dichloromethane .

- Ethoxy group installation : Achieved through nucleophilic substitution (e.g., reaction with ethyl iodide in the presence of K₂CO₃) .

Q. How is the structural characterization of this compound typically performed?

Methodological Answer: Structural elucidation relies on:

- X-ray crystallography : Determines precise molecular geometry, dihedral angles, and hydrogen-bonding networks (e.g., torsion angles between the pyrazole ring and 4-fluorophenyl group reported in ).

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxy CH₂ signals at ~δ 1.3 ppm and fluorophenyl aromatic protons at ~δ 7.2–7.8 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z 335.15) .

Advanced Research Questions

Q. How can computational methods be integrated into experimental design to optimize the synthesis of this compound?

Methodological Answer: Computational approaches, such as those employed by ICReDD , combine quantum chemical calculations (e.g., density functional theory, DFT) and reaction path searches to:

- Predict reactivity : Identify favorable intermediates and transition states for pyrazole ring formation.

- Optimize reaction conditions : Screen solvents (e.g., DMF vs. THF), catalysts, and temperatures to maximize yield .

- Validate selectivity : Model substituent effects (e.g., ethoxy vs. methoxy groups) to avoid byproducts .

Example: DFT-guided selection of K₂CO₃ as a base for ethoxylation minimizes side reactions .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole carboxamides?

Methodological Answer: Discrepancies in biological data (e.g., receptor binding affinities) can arise from:

- Crystallographic variations : Subtle differences in molecular conformation (e.g., fluorophenyl ring orientation) alter binding pocket interactions .

- Solubility and purity : Use HPLC (≥99% purity) and standardized solubility assays (e.g., DMSO stock solutions) to ensure reproducibility .

- In vitro assay optimization : Adjust assay parameters (e.g., pH, co-solvents) to match physiological conditions .

Q. How can statistical experimental design improve yield and purity during scale-up?

Methodological Answer: Design of Experiments (DoE) methodologies reduce trial-and-error by:

- Factor screening : Identify critical variables (e.g., reaction temperature, stoichiometry of reagents) using Plackett-Burman designs.

- Response surface modeling : Optimize conditions (e.g., 80°C for 10 hours in N,N-dimethylacetamide) to maximize yield .

- Robustness testing : Evaluate edge cases (e.g., ±5% reagent excess) to ensure process stability .

Q. What advanced analytical techniques address challenges in quantifying trace impurities in this compound?

Methodological Answer:

- LC-MS/MS : Detects sub-ppm impurities (e.g., unreacted intermediates) with MRM (multiple reaction monitoring) .

- Solid-state NMR : Resolves polymorphic impurities (e.g., undesired crystalline forms) .

- X-ray photoelectron spectroscopy (XPS) : Verifies elemental composition and detects surface contaminants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.